molecular formula C23H25NO B1385241 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-88-4

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

Cat. No.: B1385241
CAS No.: 1040687-88-4
M. Wt: 331.4 g/mol
InChI Key: IHKUUWAXXTXBPS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is an organic compound with the molecular formula C23H25NO It is a derivative of aniline, characterized by the presence of two methyl groups at the 2 and 5 positions of the aniline ring, and a phenethyloxy group attached to the benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylaniline and 3-(phenethyloxy)benzyl chloride.

    Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 2,5-dimethylaniline reacts with 3-(phenethyloxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylaniline: Lacks the phenethyloxybenzyl group, resulting in different chemical and biological properties.

    3-(Phenethyloxy)benzylamine: Lacks the dimethyl groups on the aniline ring, leading to variations in reactivity and applications.

    N-Benzyl-2,5-dimethylaniline: Similar structure but without the phenethyloxy group, affecting its overall properties and uses.

Uniqueness

2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is unique due to the combination of its structural features, including the dimethyl groups on the aniline ring and the phenethyloxybenzyl moiety. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-18-11-12-19(2)23(15-18)24-17-21-9-6-10-22(16-21)25-14-13-20-7-4-3-5-8-20/h3-12,15-16,24H,13-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKUUWAXXTXBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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